N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group, a methyl group, and a piperazine ring that is further substituted with a m-tolylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using m-toluenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The molecular pathways involved include the inhibition of nitric oxide production and the modulation of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and are studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are used in medicinal chemistry for drug development.
Uniqueness
N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperazine ring and a m-tolylsulfonyl group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-8-10-23(11-9-22)26(24,25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJQPPOJIYUSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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